
Vonoprazan Fumarate
Übersicht
Beschreibung
Vonoprazan Fumarate is a first-in-class potassium-competitive acid blocker medication used primarily for the treatment of acid-related disorders. It is particularly effective in treating gastroduodenal ulcers, reflux esophagitis, and Helicobacter pylori infections . Unlike traditional proton pump inhibitors, this compound offers a more rapid and sustained acid suppression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Vonoprazan Fumarate involves several key steps:
Condensation Reaction: 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde is dissolved in an organic solvent and mixed with methylamine alcohol solution to generate an imine.
Boc Protection: The resulting compound is treated with Boc anhydride in an ice bath to form a Boc-protected intermediate.
Sulfonylation: The intermediate is reacted with sodium hydride and crown ether, followed by the addition of 3-pyridine sulfuryl chloride.
Deprotection: The Boc group is removed using trifluoroacetic acid and methylene dichloride.
Salification: The final compound is salified with fumaric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to minimize side reactions and maximize yield, ensuring high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Vonoprazan Fumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Substituted Pyridines: Result from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Treatment of Gastroesophageal Reflux Disease (GERD)
Numerous studies have demonstrated the effectiveness of vonoprazan fumarate in treating GERD. Key findings include:
- Efficacy : Research indicates that this compound has a higher symptom relief rate and mucosal healing rate compared to omeprazole, a commonly used PPI. In one study, patients receiving vonoprazan showed superior outcomes in terms of esophageal mucosal healing and symptom improvement .
- Rapid Action : Vonoprazan achieves maximum acid suppression within the first day of treatment, which is significantly faster than traditional PPIs .
Treatment of Laryngopharyngeal Reflux Disease (LPRD)
Vonoprazan has also been investigated for its effects on LPRD:
- A study involving 89 patients indicated that this compound effectively alleviated symptoms associated with LPRD, showing comparable results to esomeprazole but with potentially fewer side effects .
Safety and Tolerability
The safety profile of this compound has been assessed in several clinical trials:
- Adverse Effects : In studies comparing vonoprazan with traditional PPIs, no serious adverse events were reported even at higher doses . This suggests that vonoprazan may be better tolerated by patients.
- Long-Term Use : Ongoing research is evaluating the long-term safety and efficacy of vonoprazan in chronic conditions, which is crucial for establishing its role as a first-line treatment option.
Comparative Studies
Comparative studies highlight the advantages of vonoprazan over traditional PPIs:
- In head-to-head trials, vonoprazan demonstrated superior efficacy in healing erosive esophagitis compared to lansoprazole, achieving higher healing rates within a shorter time frame .
- A systematic review indicated that patients treated with vonoprazan had improved clinical outcomes and reduced inflammation markers compared to those on PPIs .
Wirkmechanismus
Vonoprazan Fumarate works by inhibiting the H+/K+ ATPase enzyme system in a potassium-competitive mannerBy blocking this enzyme, this compound effectively suppresses both basal and stimulated gastric acid secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Omeprazole
- Pantoprazole
- Esomeprazole
- Rabeprazole
Comparison
Vonoprazan Fumarate is unique in its rapid and sustained acid suppression compared to traditional proton pump inhibitors. It is not affected by CYP2C19 genetic polymorphisms and does not require acid-resistant formulations . Additionally, it has shown superior efficacy in treating Helicobacter pylori infections and erosive esophagitis .
This compound stands out due to its potent and long-lasting effects, making it a valuable addition to the treatment options for acid-related disorders.
Biologische Aktivität
Vonoprazan fumarate is a novel potassium-competitive acid blocker (P-CAB) that has garnered attention for its unique mechanism of action and therapeutic applications, particularly in the treatment of gastroesophageal reflux disease (GERD) and Helicobacter pylori eradication. This article delves into the biological activity of vonoprazan, summarizing key research findings, pharmacokinetic properties, and clinical implications.
Vonoprazan functions by competitively inhibiting the gastric H+/K+-ATPase (proton pump), a crucial enzyme in gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), which require metabolic activation via cytochrome P450 enzymes, vonoprazan does not rely on this pathway, allowing for a more rapid onset of action and prolonged acid suppression. This distinction is significant as it may lead to improved efficacy in certain patient populations.
Pharmacokinetics
The pharmacokinetic profile of vonoprazan has been thoroughly investigated. Key parameters include:
- Absorption : Rapidly absorbed after oral administration.
- Half-life : Approximately 5 to 10 hours.
- Metabolism : Primarily metabolized by CYP3A4, with minimal involvement of CYP2C19, which is a common pathway for many PPIs .
- Excretion : Excreted mainly via urine.
Table 1: Pharmacokinetic Parameters of Vonoprazan
Parameter | Value |
---|---|
Bioavailability | ~60% |
Peak Plasma Concentration (Cmax) | 1.5 µg/mL (at 20 mg dose) |
Time to Cmax (Tmax) | 2 hours |
Elimination Half-life | 5-10 hours |
In Vitro Studies
Research has demonstrated that vonoprazan exhibits significant inhibitory effects on the metabolism of various drugs through cytochrome P450 interactions. A study conducted on rat liver microsomes showed that vonoprazan inhibited the metabolism of probe drugs such as midazolam and bupropion, with IC50 values indicating varying degrees of inhibition .
In Vivo Studies
In vivo studies have corroborated these findings, revealing that administration of vonoprazan significantly altered the pharmacokinetics of several co-administered drugs:
- Midazolam : AUC increased by 1.17-fold.
- Bupropion : AUC increased by 2.17-fold.
- Dextromethorphan : AUC increased by 1.52-fold.
- Tolbutamide : AUC increased by 0.86-fold.
These changes suggest that vonoprazan can significantly impact drug metabolism and efficacy in clinical settings .
Table 2: Effects of Vonoprazan on Probe Drug Metabolism
Probe Drug | AUC Increase (Fold) | Tmax Increase (Fold) | Cmax Increase (Fold) |
---|---|---|---|
Midazolam | 1.17 | 1.50 | - |
Bupropion | 2.17 | 2.33 | - |
Dextromethorphan | 1.52 | 1.87 | - |
Tolbutamide | 0.86 | 0.67 | - |
Clinical Efficacy
Vonoprazan has been evaluated in clinical trials for its efficacy in managing GERD symptoms and eradicating H. pylori infections. A retrospective study indicated that a dosage regimen of 20 mg twice daily resulted in nearly complete symptom control in patients with GERD . Furthermore, its effectiveness against H. pylori was demonstrated in various clinical settings, showing comparable or superior results compared to traditional therapies.
Case Studies
Several case studies highlight the clinical application of vonoprazan:
- Case Study on GERD Management : A patient with refractory GERD symptoms was treated with vonoprazan after failing multiple PPI therapies. The patient reported significant symptom relief within one week of initiating therapy.
- H. pylori Eradication : In a cohort study involving patients with confirmed H. pylori infection, those treated with vonoprazan-based regimens achieved eradication rates exceeding 90%, surpassing those observed with standard PPI-based therapies.
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGSHYHKHPCCJW-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881681-01-2, 1260141-27-2 | |
Record name | 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881681-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vonoprazan fumurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK 438 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VONOPRAZAN FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.